molecular formula C4H8N2O3S B555667 H-Cys(carbamoyl)-OH CAS No. 2072-71-1

H-Cys(carbamoyl)-OH

Cat. No.: B555667
CAS No.: 2072-71-1
M. Wt: 164.19 g/mol
InChI Key: YOAUVDYBDJTJJP-REOHCLBHSA-N
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Description

S-Carbamoyl-L-Cysteine is a derivative of the amino acid L-cysteine, characterized by the presence of a carbamoyl group attached to the sulfur atom. This compound has the molecular formula C4H8N2O3S and a molecular weight of 164.18 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Carbamoyl-L-Cysteine typically involves the following steps:

    Racemization: Conversion of D-2-Amino-Δ2-thiazoline-4-carboxylic acid (D-ATC) to L-2-Amino-Δ2-thiazoline-4-carboxylic acid (L-ATC) using ATC racemase.

    Ring-Opening Reaction: The L-ATC undergoes a ring-opening reaction to form N-carbamoyl-L-cysteine (L-NCC).

    Hydrolysis: The L-NCC is then hydrolyzed to produce S-Carbamoyl-L-Cysteine.

Industrial Production Methods: Industrial production of S-Carbamoyl-L-Cysteine often involves microbial fermentation processes. Microorganisms such as Escherichia coli are engineered to overexpress specific genes that enhance the biosynthesis of L-cysteine, which is then converted to S-Carbamoyl-L-Cysteine through enzymatic reactions .

Types of Reactions:

    Oxidation: S-Carbamoyl-L-Cysteine can undergo oxidation reactions, leading to the formation of disulfide bonds.

    Reduction: It can be reduced to form L-cysteine.

    Substitution: The carbamoyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, oxygen.

    Reducing Agents: Dithiothreitol, thioredoxin.

    Substitution Reagents: Various nucleophiles depending on the desired substitution product.

Major Products:

Scientific Research Applications

S-Carbamoyl-L-Cysteine has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other sulfur-containing compounds.

    Biology: Plays a role in the study of sulfur metabolism and redox biology.

    Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and its role in detoxification processes.

    Industry: Used in the production of pharmaceuticals, cosmetics, and food additives

Comparison with Similar Compounds

    L-Cysteine: A sulfur-containing amino acid that serves as a precursor to S-Carbamoyl-L-Cysteine.

    N-Acetyl-L-Cysteine: Another derivative of L-cysteine with antioxidant properties.

    L-Methionine: A sulfur-containing amino acid involved in methylation reactions.

Uniqueness: S-Carbamoyl-L-Cysteine is unique due to its carbamoyl group, which imparts distinct chemical properties and reactivity compared to other sulfur-containing amino acids. This makes it valuable in specific biochemical and industrial applications .

Properties

IUPAC Name

(2R)-2-amino-3-carbamoylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O3S/c5-2(3(7)8)1-10-4(6)9/h2H,1,5H2,(H2,6,9)(H,7,8)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOAUVDYBDJTJJP-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)SC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)SC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80206063
Record name S-Carbamylcysteine
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Molecular Weight

164.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2072-71-1, 5745-86-8
Record name S-(Aminocarbonyl)-L-cysteine
Source CAS Common Chemistry
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Record name L-Cysteinyl carbamate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Carbamylcysteine
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Record name S-Carbamylcysteine
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Record name L-cysteinyl carbamate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: S-carbamyl-L-cysteine is an amino acid derivative that acts as an intermediate in the biosynthesis of L-cysteine from D,L-2-amino-Δ2-thiazoline-4-carboxylic acid (D,L-ATC) in certain bacteria. [, , , ] This pathway is particularly relevant for microorganisms like Pseudomonas species. [, , ]

ANone: S-carbamyl-L-cysteine is generated from L-2-amino-Δ2-thiazoline-4-carboxylic acid (L-ATC) through the enzymatic action of L-ATC hydrolase. [, ] This enzyme catalyzes the ring opening hydrolysis of L-ATC, yielding S-carbamyl-L-cysteine. []

ANone: S-carbamyl-L-cysteine is subsequently converted to L-cysteine by the enzyme S-carbamyl-L-cysteine amidohydrolase. [, , ] This enzyme catalyzes the hydrolysis of the carbamoyl group from S-carbamyl-L-cysteine, releasing L-cysteine. []

ANone: Yes, research suggests that hydroxylamine can also facilitate the conversion of S-carbamyl-L-cysteine to L-cysteine. [, ] In fact, the rate of conversion in the presence of hydroxylamine has been observed to be faster than the enzymatic pathway. []

ANone: Yes, S-carbamyl-L-cysteine can be synthesized in the laboratory. One method involves the condensation reaction between L-cysteine hydrochloride and potassium cyanate in glacial acetic acid. []

ANone: Yes, S-carbamyl-L-cysteine has been identified as an inhibitor of S-adenosylmethionine synthetase in human lymphocytes. [] This enzyme plays a crucial role in various cellular processes, including methylation reactions. []

ANone: Inhibition of S-adenosylmethionine synthetase by S-carbamyl-L-cysteine leads to a reduction in S-adenosylmethionine levels in lymphocytes. [] Consequently, this reduction in S-adenosylmethionine can suppress the blastogenic response of lymphocytes to mitogens like the streptococcal M5 protein and phytohemagglutinin (PHA). []

ANone: S-carbamyl-L-cysteine has the molecular formula C4H8N2O3S and a molecular weight of 164.19 g/mol.

ANone: Yes, some studies have explored the antitumoral activity of S-carbamyl-L-cysteine and its derivatives. [, , ] For instance, the ethyl and chloroethyl derivatives of S-carbamyl-L-cysteine showed promising results in treating certain animal tumors. []

ANone: Research suggests that the mode of action of S-carbamyl-L-cysteine derivatives differs from conventional cytostatic drugs. [] This difference raises the possibility of S-carbamyl-L-cysteine derivatives exhibiting selective or surface activity against tumor cells. []

ANone: Yes, S-carbamyl-L-cysteine is formed when cyanate reacts with the sulfhydryl group of cysteine in a reaction that is reversible under specific conditions. [, ] This reaction has been employed to determine the concentration of cyanate in the blood. []

ANone: By measuring the amount of S-carbamyl-L-cysteine formed in the presence of excess cysteine and dithionite, researchers can indirectly determine the concentration of free cyanate in blood samples. [] This method has been used to study the pharmacokinetics of cyanate in patients with sickle cell disease. []

ANone: Yes, S-carbamyl-L-cysteine has been detected in heat-treated milk products. [] It is believed to be formed by the reaction of naturally occurring urea in milk with cysteine residues in milk proteins, particularly β-lactoglobulin, during the heating process. []

ANone: The impact of S-carbamyl-L-cysteine formation in heated milk on human health is not fully understood. Further research is needed to assess potential long-term effects.

ANone: Yes, S-carbamyl-L-cysteine can reversibly bind to the glutamine binding site of carbamyl phosphate synthetase by reacting with a specific sulfhydryl group. [] This interaction has provided insights into the structure and function of this enzyme. []

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